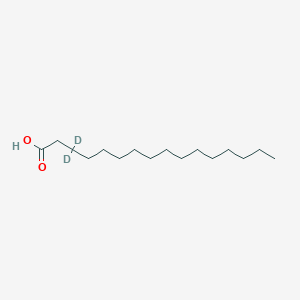
Hexadecanoic-3,3-D2 acid
描述
Hexadecanoic-3,3-D2 acid, also known as hexadecanoic acid, is a saturated fatty acid composed of a 16-carbon chain with a double bond at the third carbon atom. It is an important component of many biological systems and is found in a variety of foods, including butter, cheese, and beef. Hexadecanoic-3,3-D2 acid is a key intermediate in the synthesis of several important compounds, such as prostaglandins and platelet-activating factor. In addition, it is a major component of the phospholipids that form the cell membranes of all living organisms.
科学研究应用
Bioactivity and Antioxidant Test
Research by Panggua et al. (2016) explored the bioactivity of hexadecanoic acid. Their study conducted toxicity tests using Artemia salina Leach and found that hexadecanoic acid exhibited high toxicity. However, it did not demonstrate antioxidant activity (Panggua et al., 2016).
Antimicrobial Applications
Govindarajan et al. (2022) reported on the synthesis of metal complexes of hexadecanoic acid and their antimicrobial activities. They found that copper palmitate complex, in particular, showed excellent antibacterial activity, suggesting potential biomedical applications for these fatty acid metal complexes (Govindarajan et al., 2022).
Polymorphism and Solid-State Miscibility
Gbabode et al. (2009) investigated the polymorphism and solid-state miscibility of a binary system involving hexadecanoic acid. Their study provides insights into the stability and phase changes of this compound, which is critical for understanding its applications in various fields (Gbabode et al., 2009).
Role in Bacterial Chemotaxis and Metabolism
Meng et al. (2017) explored the chemotaxis and metabolism of bacteria towards hexadecanoic acid. Their findings offer valuable insights into the bacterial utilization of this compound, potentially guiding its applications in bioremediation and other environmental sciences (Meng et al., 2017).
Insecticidal Activity
Amala et al. (2021) studied the insecticidal activity of hexadecanoic acid derivatives against agricultural pests and dengue mosquitoes. Their research indicates the potential use of hexadecanoic acid in pest control and public health applications (Amala et al., 2021).
Antidiabetic Activities
Nasution et al. (2018) researched the antidiabetic activities of hexadecanoic acid derivatives. Their findings suggest potential therapeutic applications of hexadecanoic acid in the treatment of diabetes (Nasution et al., 2018).
Catalytic Hydrogenation
Ain et al. (2019) investigated the hydrogenation of hexadecanoic acid to 1-hexadecanol using a bimetallic catalyst. This research has implications for the chemical industry, particularly in the production of alcohols from fatty acids (Ain et al., 2019).
属性
IUPAC Name |
3,3-dideuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-FNHLFAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic-3,3-D2 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




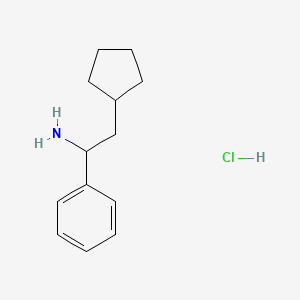

![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)
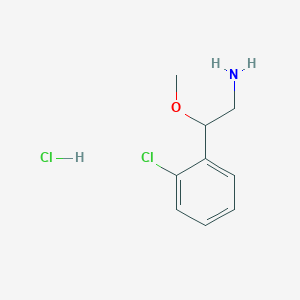
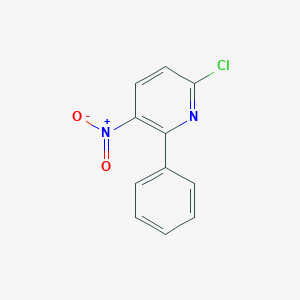
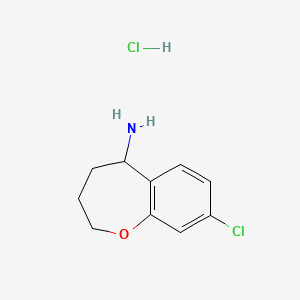
![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)
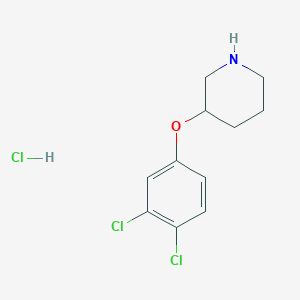
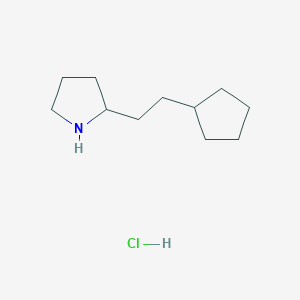
![N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458884.png)
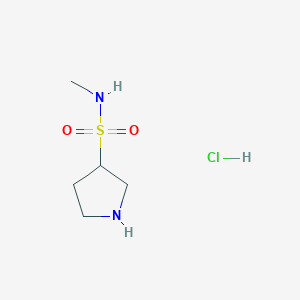
![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)